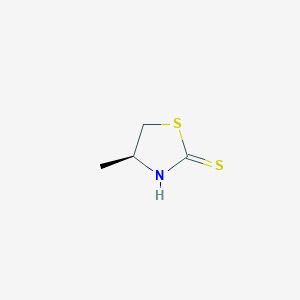
(s)-4-Methylthiazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-4-Methylthiazolidine-2-thione is a heterocyclic compound containing a thiazolidine ring with a methyl group at the 4th position and a thione group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-Methylthiazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of L-cysteine with carbon disulfide in the presence of a base, followed by acidification to yield the desired thiazolidine-2-thione structure. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Bases like sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-4-Methylthiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, especially at the 4th position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Alkylated or acylated thiazolidines
Wissenschaftliche Forschungsanwendungen
(s)-4-Methylthiazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its thione group.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (s)-4-Methylthiazolidine-2-thione involves its interaction with biological molecules through its thione group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2-thione: Lacks the methyl group at the 4th position.
4-Methylthiazolidine-2-thione: Similar structure but may differ in stereochemistry.
Thiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of a thione group.
Uniqueness
(s)-4-Methylthiazolidine-2-thione is unique due to its specific stereochemistry and the presence of both a methyl group and a thione group. This combination of features can influence its reactivity and biological activity, making it distinct from other thiazolidine derivatives.
Eigenschaften
IUPAC Name |
(4S)-4-methyl-1,3-thiazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIAITHYQOIRPM-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=S)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CSC(=S)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8262507.png)


![(S)-8-(Benzyloxy)-7-methoxy-10-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-2,5,11(3H,10H,11aH)-trione](/img/structure/B8262531.png)

![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8262542.png)





![(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile](/img/structure/B8262579.png)
![(1S)-2'-[[Bis(1-methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B8262584.png)

